molecular formula C11H19NO2 B13818484 Methyl 9-cyanononanoate CAS No. 53663-26-6

Methyl 9-cyanononanoate

Cat. No.: B13818484
CAS No.: 53663-26-6
M. Wt: 197.27 g/mol
InChI Key: UBTPEKWVYHMKKE-UHFFFAOYSA-N
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Description

Methyl 9-cyanononanoate (C₁₁H₁₉NO₂) is a methyl ester derivative featuring a nitrile group at the 9th carbon of a nonanoate chain. This compound combines the reactivity of a nitrile group with the ester functionality, making it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. The nitrile group enables participation in nucleophilic additions, reductions (e.g., to amines), and cyclization reactions, while the ester moiety allows for further hydrolysis or transesterification.

Properties

IUPAC Name

methyl 9-cyanononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTPEKWVYHMKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-26-6
Record name Nonanoic acid, 9-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53663-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-cyanononanoate can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with methanol in the presence of a catalyst to form methyl nonanoate. This intermediate can then be subjected to a cyanoacetylation reaction to introduce the cyano group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification reactions followed by cyanoacetylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 9-cyanononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 9-cyanononanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 9-cyanononanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

The following analysis compares Methyl 9-cyanononanoate with structurally related methyl esters, focusing on functional groups, physical properties, and applications.

Functional Group and Structural Variations
Compound Name Molecular Formula Functional Groups Key Structural Features Reference
This compound C₁₁H₁₉NO₂ Ester, nitrile Linear chain with nitrile at C9 Inferred
Methyl 9-oxodecanoate C₁₁H₂₀O₃ Ester, ketone Ketone at C9; longer chain (C10 backbone)
Methyl 9-methyldecanoate C₁₂H₂₄O₂ Ester, branched alkyl Methyl branch at C9; saturated
Methyl 9-decenoate C₁₁H₂₀O₂ Ester, alkene Double bond between C9 and C10
Methyl 9-(oxiran-2-yl)nonanoate C₁₂H₂₂O₃ Ester, epoxide Epoxide ring at C9
Ethyl 9-hydroxynonanoate C₁₁H₂₂O₃ Ester, alcohol Hydroxyl group at C9; ethyl ester

Key Observations :

  • Nitrile vs. Ketone/Epoxide: this compound’s nitrile group offers distinct reactivity compared to ketones (e.g., Methyl 9-oxodecanoate) or epoxides (e.g., Methyl 9-(oxiran-2-yl)nonanoate). Nitriles are precursors to amines and carboxylic acids, whereas ketones undergo condensations, and epoxides participate in ring-opening reactions .
  • Branching vs. Linearity: Branched derivatives like Methyl 9-methyldecanoate exhibit lower melting points and altered solubility compared to linear analogs due to disrupted crystallinity .
  • Unsaturation: Methyl 9-decenoate’s double bond enhances rigidity and oxidative instability, contrasting with the stability of saturated analogs .
Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C, estimated) LogP (Predicted) Stability Notes
This compound 197.28 ~290–310 2.8 Hydrolytically stable; nitrile resistant to base
Methyl 9-oxodecanoate 200.27 285–300 2.5 Ketone prone to enolization and oxidation
Methyl 9-methyldecanoate 200.32 265–280 3.9 High thermal stability; low polarity
Methyl 9-decenoate 184.28 245–260 3.2 Susceptible to peroxidation

Key Trends :

  • Nitrile Stability: The nitrile group in this compound likely confers greater resistance to hydrolysis under basic conditions compared to esters with ketones or epoxides.
  • LogP and Solubility: Branched esters (e.g., Methyl 9-methyldecanoate) exhibit higher hydrophobicity (LogP ~3.9) than linear or polar derivatives, influencing their application in lipid-based systems .

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